
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFPox, is a synthetic compound that has gained attention in scientific research due to its unique properties. TFPox is a small molecule that has been shown to have potential as a tool for studying the function of proteins in cells.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Material Science
Oxalamide compounds are known for their ability to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. For instance, a study on N,N'-diaryloxalamides demonstrated their ability to form molecular complexes with pentafluorophenol, leading to polymeric tapes and flat trimers facilitated by hydrogen bonds and phenyl–perfluorophenyl interactions (Piotrkowska et al., 2007). This characteristic suggests that compounds like N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide could be explored for their potential in creating novel materials with specific properties, such as enhanced thermal stability or unique mechanical attributes.
Catalysis and Organic Synthesis
Oxalamide compounds and their derivatives have been explored as catalysts in various chemical reactions. The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which are derived from compounds related to oxalamides, have shown potential as anticancer drugs (Basu Baul et al., 2009). Such studies underscore the versatility of oxalamide derivatives in catalyzing chemical transformations, suggesting that N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide could be investigated for catalytic applications in organic synthesis, potentially leading to more efficient and selective reactions.
Pharmaceutical Applications
While the direct pharmaceutical applications of N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide may not be documented, the exploration of related compounds in drug design and medicinal chemistry offers valuable insights. For example, the study of organotin(IV) complexes based on oxalamide ligands for their in vitro cytotoxicity suggests potential therapeutic applications (Basu Baul et al., 2009). Such findings indicate that with further research, derivatives of oxalamide, including N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, could find applications in the development of new therapeutic agents.
Environmental and Sensory Applications
Oxalamide derivatives have also been explored for environmental and sensory applications. Heavy metal cation and anion sensing studies using surface-functionalized nanoparticles suggest that oxalamide derivatives can be employed in the development of colorimetric sensors for detecting metal ions in aqueous solutions (Kumar & Anthony, 2015). This property could potentially be extended to N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, offering a pathway to novel sensing materials for environmental monitoring or diagnostic purposes.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(21,9-5-3-2-4-6-9)7-17-10(19)11(20)18-8-13(14,15)16/h2-6,21H,7-8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQWBOOUTJRFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

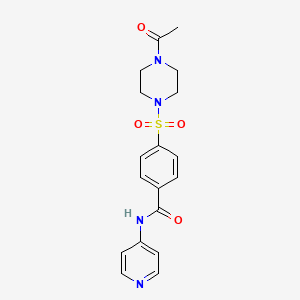
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)
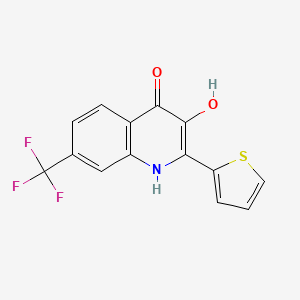

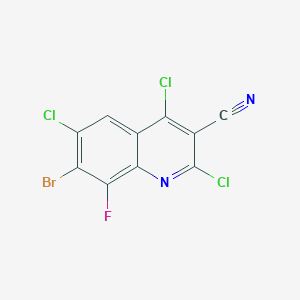
![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)
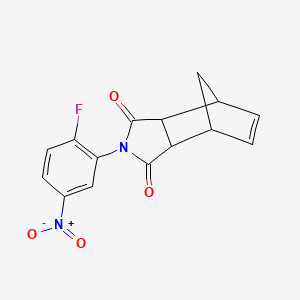
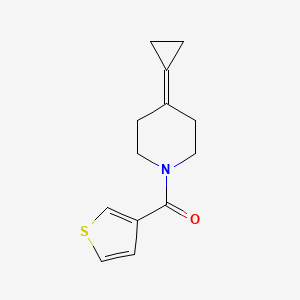
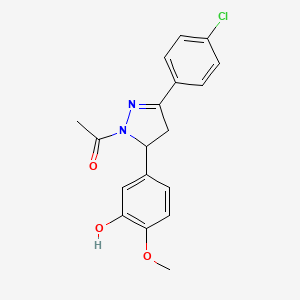

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)
![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)
![3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859156.png)
![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)